molecular formula C10H14ClN3O B2856771 5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine CAS No. 1797334-69-0

5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine

Cat. No.: B2856771
CAS No.: 1797334-69-0
M. Wt: 227.69
InChI Key: OYKZBUOZAYBEHE-UHFFFAOYSA-N
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Description

5-Chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine (CAS: 1797334-69-0) is a pyrimidine derivative with a molecular formula of C₁₀H₁₄ClN₃O and a molecular weight of 227.70 g/mol . Its structure features a pyrimidine core substituted with a chlorine atom at position 5, a methyl group at the N4 position, and a (3R)-oxolan-3-ylmethyl moiety (tetrahydrofuran derivative) at the same N4 position (see SMILES: n2c(N(CC1COCC1)C)c(cnc2)Cl) . The stereochemistry of the oxolane ring (3R configuration) is notable, as it may influence physicochemical properties and biological interactions .

This compound is cataloged in fragment libraries for drug discovery, such as the COVID19-NMR project’s DSI-poised screening library, indicating its relevance in medicinal chemistry research . Its synthesis and structural characterization likely utilize crystallographic tools like SHELX programs for refinement and ORTEP-3 for graphical representation of molecular geometry .

Properties

IUPAC Name

5-chloro-N-methyl-N-(oxolan-3-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-14(5-8-2-3-15-6-8)10-9(11)4-12-7-13-10/h4,7-8H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKZBUOZAYBEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOC1)C2=NC=NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core. One common synthetic route includes the following steps:

  • Formation of Pyrimidin-4-amine: This can be achieved through the reaction of guanidine with an appropriate β-diketone.

  • Chlorination: The pyrimidin-4-amine is then chlorinated to introduce the chlorine atom at the 5-position.

  • Methylation: The chlorinated pyrimidin-4-amine undergoes methylation to introduce the methyl group.

  • Attachment of Oxolan-3-ylmethyl Group: Finally, the oxolan-3-ylmethyl group is attached through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidin ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine is studied for its potential biological activities. It may be used in the development of new drugs or as a tool compound in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of antiviral, antibacterial, and anticancer agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine exerts its effects depends on its specific biological target. For example, if used as an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

The chlorine position varies: the target compound has 5-Cl, whereas others feature 2-Cl or 6-Cl substitutions, which may alter electronic effects and binding affinities .

Molecular Weight and Complexity :

  • The oxolane-containing derivative has a higher molecular weight (227.70 g/mol ) than simpler analogs like (6-Chloro-pyrimidin-4-yl)-dimethyl-amine (158.61 g/mol ) . This increased complexity could enhance target selectivity but may reduce bioavailability.

Stereochemical Considerations: The (3R)-oxolan-3-ylmethyl group in the primary compound introduces stereochemical specificity absent in non-chiral analogs (e.g., cyclohexyl or pyrazole derivatives) . This could influence interactions with enantioselective biological targets.

Biological Activity

5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C10H14ClN3OC_{10}H_{14}ClN_{3}O and a molecular weight of 227.69 g/mol. Its structure features a pyrimidine ring substituted with a chlorine atom, a methyl group, and an oxolan-3-ylmethyl group, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
CAS Number1797334-69-0
IUPAC Name5-chloro-N-methyl-N-((tetrahydrofuran-3-yl)methyl)pyrimidin-4-amine

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrimidin-4-amine : Reacting guanidine with a β-diketone.
  • Chlorination : Introducing the chlorine atom at the 5-position.
  • Methylation : Adding the methyl group.
  • Attachment of Oxolan Group : Achieved through nucleophilic substitution.

This multi-step synthesis allows for the creation of the compound with high purity and yield, making it suitable for further biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antiviral Activity : The compound may inhibit viral replication by targeting viral enzymes or proteins.
  • Antibacterial Properties : Preliminary studies suggest it may exhibit activity against both gram-positive and gram-negative bacteria.

Case Studies and Research Findings

  • Anticancer Potential : In vitro studies have shown that derivatives of pyrimidine compounds can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways. For instance, related compounds have demonstrated significant inhibition in cancer cell lines through mechanisms involving kinase inhibition.
  • Antimicrobial Efficacy : In a study evaluating various pyrimidine derivatives, compounds similar to this compound showed promising results against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), indicating potential for development into antibacterial agents .
  • ADMET Properties : Assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for drug development. Early evaluations suggest that this compound has favorable pharmacokinetic profiles, which are essential for therapeutic efficacy .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals that the unique oxolan group enhances solubility and bioavailability, potentially leading to improved pharmacological outcomes.

Compound NameAntimicrobial ActivityCytotoxicity Level
5-chloro-N-methyl-N-{[(3R)-oxolan-3-yl]methyl}pyrimidin-4-amineModerateLow
5-chloro-N-methyl-N-(oxolan-2-yilmethyl)pyrimidin-4-aminesHighModerate

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